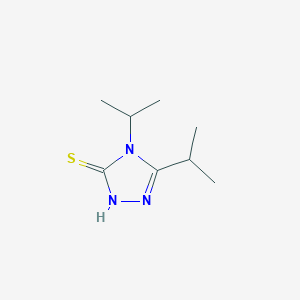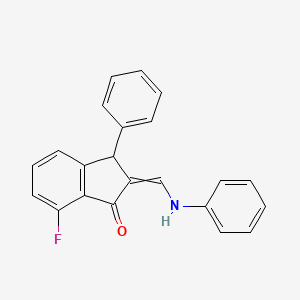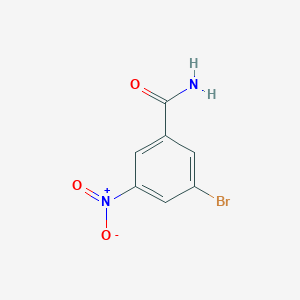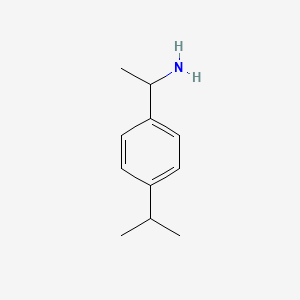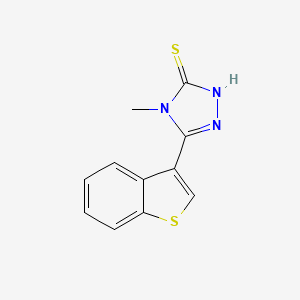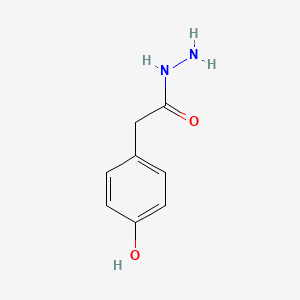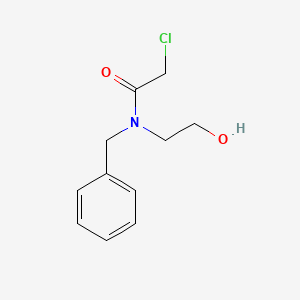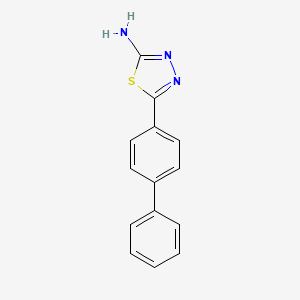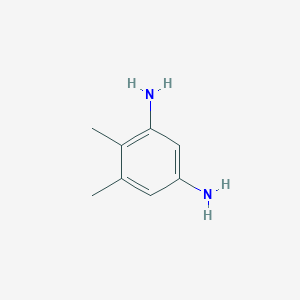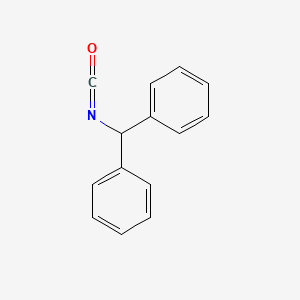
Diphenylmethyl isocyanate
概要
説明
Diphenylmethyl isocyanate, also known as methylenediphenyl diisocyanate (MDI), is a critical monomer used in the production of polyurethanes. It is a compound that contains two isocyanate groups attached to a methylene bridge between two phenyl rings. MDI is known for its applications in various industries, particularly in the manufacture of foams, coatings, adhesives, and sealants .
Synthesis Analysis
The synthesis of MDI typically involves the catalytic cleavage of diphenylmethane dicarbamic acid esters (MDC). This process has been the subject of research to develop cleaner synthesis methods, which are important for reducing environmental impact and improving safety in MDI production . Additionally, the reaction of group IV organometallic compounds with isocyanates has been studied, revealing that certain organometallic compounds can facilitate the addition of isocyanates to form complex structures .
Molecular Structure Analysis
The molecular structure of MDI has been extensively studied using techniques such as DFT calculations and infrared spectroscopy. Eight conformers of MDI have been identified, which can be categorized into three classes based on their energy and the orientation of the isocyanate groups. These studies have provided detailed insights into the vibrational properties of MDI and have allowed for accurate IR band assignments, which are crucial for understanding the physical and chemical behavior of MDI .
Chemical Reactions Analysis
MDI is involved in various chemical reactions due to its reactive isocyanate groups. For instance, it can undergo stepwise addition with other isocyanates or isothiocyanates to form complex structures such as triazinones . Additionally, MDI can react with alcohols to form urethans, which are useful for characterizing alcohols . The specific reactivity of MDI has also been demonstrated in the synthesis of odourless isocyanides, where it reacts with other compounds to form stable products .
Physical and Chemical Properties Analysis
The physical and chemical properties of MDI are influenced by its molecular structure and the presence of isocyanate groups. MDI is known to form complex mixtures when it undergoes thermal degradation, such as during the decomposition of polyurethane. These mixtures can include various structural isomers and analogues, which can be analyzed using techniques like liquid chromatography and mass spectrometry . The detection and analysis of these compounds are essential for understanding the behavior of MDI under different conditions and for ensuring safe handling and use in industrial applications.
科学的研究の応用
-
Catalyzed Reaction of Isocyanates with Water
- Application Summary : The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
- Methods of Application : High-level ab initio computations were used to study the HNCO + H2O reaction .
- Results : The study affirmed that hydrolysis can occur across both the N C and C O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .
-
Bio-based Isocyanate Production
- Application Summary : The production of isocyanate compounds directly from biomass is being researched .
- Methods of Application : Various methods applied in the synthesis of bio-derived isocyanates are discussed .
- Results : The review highlights the main difficulties in the synthesis of biomass-based PUs and overviews the whole range of isocyanate compounds economically viable for biomass-based synthesis .
-
Production of Rigid Polyurethane
- Application Summary : The major application of 4,4′-MDI (a type of isocyanate) is the production of rigid polyurethane .
- Methods of Application : Isocyanates react with polyols in the manufacture of polyurethane .
- Results : These rigid polyurethane foams are good thermal insulators and used in nearly all freezers and refrigerators worldwide, as well as buildings .
-
- Application Summary : TDI (Toluene diisocyanate, a type of isocyanate) is commonly used in applications where flexible foams are used, such as furniture and bedding .
- Methods of Application : Isocyanates react with polyols in the manufacture of polyurethane .
- Results : The resulting flexible foams are widely used in furniture and bedding .
-
- Application Summary : Both MDI and TDI are used in the making of adhesives and sealants due to weather-resistant properties .
- Methods of Application : Isocyanates are used as a raw material in the production of adhesives and sealants .
- Results : The resulting adhesives and sealants have excellent weather-resistant properties .
-
Insulation Spraying Applications
- Application Summary : Isocyanates, both MDI and TDI are widely used in as spraying applications of insulation due to the speed and flexibility of applications .
- Methods of Application : Isocyanates are sprayed onto surfaces to create a layer of insulation .
- Results : The resulting insulation layer provides excellent thermal insulation .
-
High Performance Compact and Micro-cellular Polyurethane Elastomers
- Application Summary : Diphenylmethane Diisocyanate is used for high performance compact and micro-cellular polyurethane elastomers .
- Methods of Application : The isocyanate reacts with polyols in the manufacture of these elastomers .
- Results : The resulting elastomers have high performance characteristics suitable for various applications .
-
Polyurethane Coatings, Adhesives and Sealants
- Application Summary : Diphenylmethane Diisocyanate is used in the manufacture of polyurethane coatings, adhesives and sealants .
- Methods of Application : The isocyanate reacts with polyols in the manufacture of these products .
- Results : The resulting products have excellent performance characteristics .
Safety And Hazards
Diphenylmethyl isocyanate is a combustible liquid and is toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It is fatal if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
[isocyanato(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLKKFSDKDJGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401227 | |
| Record name | Diphenylmethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylmethyl isocyanate | |
CAS RN |
3066-44-2 | |
| Record name | Diphenylmethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isocyanatomethylene)dibenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

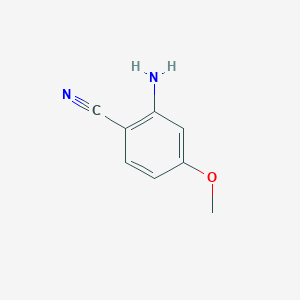
![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)
